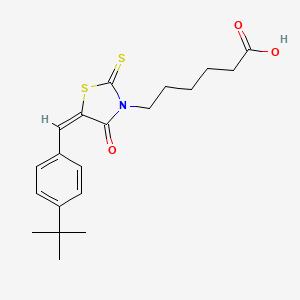
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is a complex organic compound that features a thiazolidinone ring, a benzylidene group, and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid typically involves the condensation of 4-tert-butylbenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often catalyzed by secondary amines such as morpholine or piperidine, which help in reducing the dosage of amines required . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it a candidate for drug development.
作用機序
The mechanism of action of 6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzylidene and thiazolidinone moieties can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: This compound shares the benzylidene group but has a different core structure.
2,6-Bis(4-hydroxybenzylidene)cyclohexanone: Similar in having benzylidene groups but differs in the presence of hydroxyl groups and a cyclohexanone core.
Uniqueness
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is unique due to its combination of a thiazolidinone ring and a hexanoic acid chain, which imparts specific chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
518349-70-7 |
|---|---|
分子式 |
C20H25NO3S2 |
分子量 |
391.6 g/mol |
IUPAC名 |
6-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C20H25NO3S2/c1-20(2,3)15-10-8-14(9-11-15)13-16-18(24)21(19(25)26-16)12-6-4-5-7-17(22)23/h8-11,13H,4-7,12H2,1-3H3,(H,22,23)/b16-13+ |
InChIキー |
HVWOPZUDFYNAFC-DTQAZKPQSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)
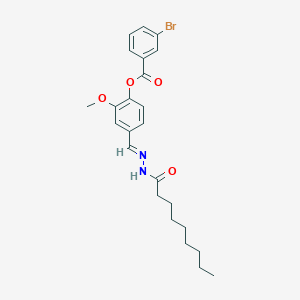
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

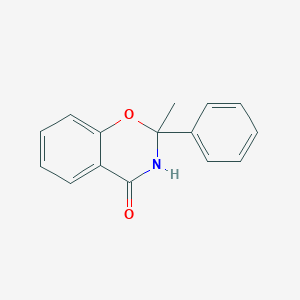

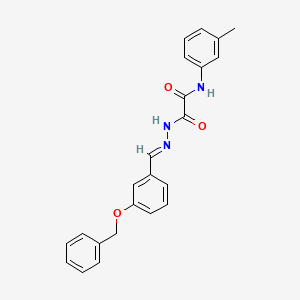
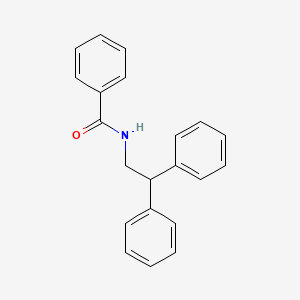

![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
